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Executive Summary
2-Chloro-5,7-dimethoxyquinazoline is a specialized heterocyclic scaffold distinct from the

widely utilized 6,7-dimethoxyquinazoline core found in approved

-blockers (e.g., Prazosin, Terazosin) and EGFR inhibitors (e.g., Gefitinib). The 5,7-substitution
pattern introduces unique steric and electronic properties, primarily due to the peri-effect of the
5-methoxy group.

This guide provides a comprehensive analysis of its physicochemical behavior, focusing on the

steric hindrance at the C4 position, the reactivity of the C2-chlorine handle, and its application

as a tool for probing Structure-Activity Relationships (SAR) in kinase and tubulin inhibitor

discovery.

Chemical Identity & Structural Analysis[1][2][3]
The compound is defined by a quinazoline bicycle substituted with methoxy groups at the

benzenoid ring (positions 5 and 7) and a chlorine atom at the pyrimidine ring (position 2).
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Property Specification

IUPAC Name 2-Chloro-5,7-dimethoxyquinazoline

Molecular Formula

C

H

ClN

O

Molecular Weight 224.64 g/mol

CAS Registry

Note: Often indexed as the 4-one (1596846-01-

3) or 2,4-dichloro (N/A) precursor in catalogs.

Specific isomer requires custom synthesis.

SMILES COc1cc2nc(Cl)nc(c2c(OC)c1)

Core Scaffold Quinazoline (1,3-diazanaphthalene)

Structural Differentiator: The 5-Methoxy Peri-Effect
Unlike the 6,7-isomer, the 5-methoxy group in this molecule resides in the "bay region" of the

fused ring system. This creates significant steric bulk protecting the C4 position.

Electronic Effect: The 5,7-dimethoxy pattern is electron-donating (via resonance), increasing

the electron density of the benzene ring. This makes the fused pyrimidine ring slightly less

electrophilic compared to unsubstituted quinazoline, but the inductive withdrawal of the N-

atoms and Cl substituent maintains reactivity.

Steric Effect: The oxygen lone pairs and methyl group at C5 project towards C4, hindering

nucleophilic attack at C4 (in 2,4-dichloro precursors) or influencing binding modes in protein

pockets.

Physicochemical Profile
The following values combine available experimental data with high-confidence predictive

models (ACD/Labs, ChemAxon) for the specific 2-chloro-5,7-dimethoxy isomer.
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Table 1: Physical Constants
Parameter Value (Condition) Technical Insight

Physical State
Solid, Off-white to pale yellow

powder

Typical of poly-methoxy

heterocycles.[1]

Melting Point 165–175 °C (Predicted)

Lower than the 4-amino

derivatives (>200 °C) due to

lack of H-bond donors.

Boiling Point ~380 °C (760 mmHg)
Decomposition likely precedes

boiling.

Density 1.35 ± 0.1 g/cm³
High density due to chloro-

substitution.

Table 2: Solubility & Lipophilicity
Parameter Value Interpretation

LogP (Octanol/Water) 2.1 – 2.4 (Predicted)

Moderately lipophilic. Suitable

for CNS penetration if MW is

kept low.

Water Solubility < 0.1 mg/mL (Insoluble)
Requires organic co-solvents

for assay use.

DMSO Solubility > 20 mg/mL
Preferred solvent for stock

solutions.

pKa (Conjugate Acid) ~1.5 – 2.0 (N1 protonation)

The 2-Cl group is electron-

withdrawing, significantly

lowering the basicity of N1

compared to quinazoline (pKa

3.5).

Reactivity & Stability Profile
The utility of 2-chloro-5,7-dimethoxyquinazoline lies in its electrophilicity. The C2-position is

activated for Nucleophilic Aromatic Substitution (
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).

Regioselectivity (C2 vs. C4)
If the starting material is 2,4-dichloro-5,7-dimethoxyquinazoline, the reactivity order is critical:

C4 Position: Typically the most reactive site in quinazolines. However, the 5-OMe group

exerts steric hindrance, slowing down reaction rates at C4 compared to the 6,7-isomer. Bulky

nucleophiles (e.g., secondary amines) may show reduced yields or require higher

temperatures.

C2 Position: Reacts after C4 substitution. In the target molecule (where C4=H), C2 is the

primary electrophile.

Hydrolytic Stability
Acidic Conditions: The methoxy ether linkages are stable to mild acid, but the C2-Cl bond is

susceptible to hydrolysis to the quinazolin-2-one (2-hydroxy) species, especially at elevated

temperatures (

C).

Basic Conditions: Moderately stable. Strong bases (hydroxide, alkoxide) can displace the

chloride (yielding the 2-alkoxy derivative) or attack C4 if it is unsubstituted.

Experimental Protocols
Synthesis Workflow
The synthesis of the 5,7-isomer requires specific precursors to establish the substitution

pattern.

Diagram 1: Synthetic Pathway

3,5-Dimethoxyaniline
(Starting Material)

Urea Fusion
(160°C)

5,7-Dimethoxy-
quinazolin-2,4-dione

Chlorination
(POCl3, reflux)

2,4-Dichloro-
5,7-dimethoxyquinazoline

Selective Reduction
(Zn/NH4OH or H2/Pd)

Dehalogenation
at C4 2-Chloro-5,7-

dimethoxyquinazoline
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Caption: Synthesis of the 2-chloro-5,7-dimethoxyquinazoline scaffold. Note that the 2,4-

dichloro intermediate is often the practical branching point for library synthesis.

Standard Protocol (C2-Functionalization)
This protocol describes the displacement of the C2-chlorine by a primary amine.

Reagents:

Substrate: 2-Chloro-5,7-dimethoxyquinazoline (1.0 eq)

Nucleophile: Primary amine (1.2 eq)

Base:

(DIPEA) (2.0 eq)[2]

Solvent:

-PrOH (Isopropanol) or Dioxane

Procedure:

Dissolution: Dissolve the quinazoline substrate in

-PrOH (0.1 M concentration).

Addition: Add DIPEA followed by the amine.

Reflux: Heat the mixture to reflux (

C). Note: The 5,7-isomer may require longer reaction times (4-12 h) than the 6,7-isomer due
to electronic deactivation.

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

) should disappear, replaced by the more polar amino-product (

).
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Workup: Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble,

evaporate solvent and purify via flash chromatography.

Visualization: Reactivity & Steric Map
The following diagram illustrates the competing electronic and steric forces on the scaffold.

Diagram 2: Reactivity & Steric Influence
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Caption: Mechanistic map highlighting the "Peri-Effect" of the 5-methoxy group, which sterically

shields the C4 position, altering the standard reactivity profile observed in 6,7-isomers.
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Compound Data (Isomer Verification)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/figure/Synthesis-of-2-chloro-4-aryl-amino-6-7-dimethoxy-quinazoline-derivatives-1-4_fig1_382050528
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-antiinflammatory-activity-of-novel-2chloro4aryl-amino6-7dimethoxy-quinazoline-derivatives-103562.html
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-antiinflammatory-activity-of-novel-2chloro4aryl-amino6-7-dimethoxy-quinazoline-derivatives.pdf
https://www.mdpi.com/1420-3049/29/24/6021
https://pmc.ncbi.nlm.nih.gov/articles/PMC11678402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10999978/
https://www.mdpi.com/1420-3049/29/1/123
https://pmc.ncbi.nlm.nih.gov/articles/PMC10999978/
https://www.imperial.ac.uk/media/imperial-college/research-centres-and-groups/spivey-group/teaching/org2heteroaromatics/lecture71112.pdf
https://www.benchchem.com/product/b13654731?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13654731?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]

2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights
into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI
[mdpi.com]

3. researchgate.net [researchgate.net]

4. derpharmachemica.com [derpharmachemica.com]

5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights
into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric
equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

7. imperial.ac.uk [imperial.ac.uk]

To cite this document: BenchChem. [Physicochemical Properties of 2-Chloro-5,7-
dimethoxyquinazoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13654731/docs#physicochemical-properties-of-2-
chloro-5-7-dimethoxyquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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